N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
Description
The compound N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide features a unique heterocyclic framework combining a 1,3-dihydrobenzo[c][1,2,5]thiadiazole core with a 4,5,6,7-tetrahydrobenzo[d]isoxazole carboxamide moiety. Key structural attributes include:
- Trimethyl substitution (1,3,6-positions) and a sulfone group (2,2-dioxido) on the thiadiazole ring, enhancing electronic stability.
- A tetrahydroisoxazole ring fused to a benzene system, contributing to conformational rigidity.
- A carboxamide linker bridging the two heterocycles, a common motif in bioactive molecules for target engagement.
Properties
IUPAC Name |
N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-10-8-13-14(21(3)26(23,24)20(13)2)9-12(10)18-17(22)16-11-6-4-5-7-15(11)25-19-16/h8-9H,4-7H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGOHRQVCCKJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=NOC4=C3CCCC4)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Structural and Electronic Comparisons
- Heterocyclic Core : The target’s thiadiazole-sulfone system differs from benzothiophene () or imidazothiazole (), influencing electronic density and hydrogen-bonding capacity. The sulfone group in the target and compounds enhances polarity compared to sulfur-containing analogs without oxidation .
- Substituent Effects: The 1,3,6-trimethyl groups on the target’s thiadiazole ring contrast with the 2-chlorophenyl () and trifluoromethoxy () moieties, which confer distinct steric and electronic profiles. Chlorophenyl and trifluoromethoxy groups are known to improve target affinity and pharmacokinetics in drug design .
- Carboxamide Linker : Present in all compounds, this group facilitates hydrogen bonding with biological targets. The tetrahydroisoxazole in the target compound introduces conformational constraints absent in linear analogs (e.g., ) .
Spectroscopic and Analytical Data
- NMR Analysis : Analogous compounds () show that methyl and sulfone groups in the target would produce distinct upfield/downfield shifts compared to chlorophenyl () or trifluoromethoxy () substituents. For example, the sulfone’s deshielding effect would downfield-shift adjacent protons .
- MS/MS Fragmentation : Molecular networking () suggests the target’s trimethyl-dioxido-thiadiazole core would yield unique fragmentation patterns (e.g., loss of SO2 or methyl groups), distinguishable from benzothiophene () or imidazothiazole () derivatives via cosine scores .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for synthesizing this compound, and what reagents/conditions are critical for successful cyclization?
- Methodological Answer : The synthesis involves multi-step heterocyclic condensation. A common approach uses N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides as starting reagents. Cyclization is achieved in DMF with iodine and triethylamine, leading to sulfur cleavage and heterocyclic ring formation. Reaction optimization requires precise control of solvent (acetonitrile or DMF), temperature (reflux conditions), and stoichiometric ratios to minimize side products. Structural confirmation is performed via and NMR spectroscopy .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : Critical for confirming the connectivity of the benzo[c][1,2,5]thiadiazole and tetrahydrobenzo[d]isoxazole moieties. NMR detects proton environments, while NMR verifies carbon frameworks.
- X-ray Diffraction : Resolves molecular geometry, bond angles, and intermolecular interactions, particularly for intermediates like N-{2,2,2-trichloro-1-[(5-aryl-1,3,4-thiadiazol-2-yl)amino]ethyl}amides , which are prone to steric strain .
Q. How can computational modeling predict the compound’s reactivity or biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite assess binding affinities to targets (e.g., GSK-3β kinase). Docking studies require high-resolution protein structures (PDB) and parameterization of the ligand’s charge distribution.
- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes transition states and predicts regioselectivity in cyclization steps. Software like Gaussian or ORCA is used .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (solvent polarity, catalyst loading, temperature). Response Surface Methodology (RSM) identifies optimal conditions.
- In Situ Monitoring : Techniques like FTIR or HPLC track intermediate formation. For example, iodine-mediated cyclization in DMF requires real-time monitoring to avoid over-oxidation .
- Computational Reaction Path Search : Tools like GRRM or AFIR predict energy barriers and guide solvent/catalyst selection .
Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC values across studies)?
- Methodological Answer :
- Meta-Analysis : Normalize data using standardized assays (e.g., MTT vs. ATP-based viability tests). Account for variables like cell line passage number or serum concentration.
- Structure-Activity Relationship (SAR) Profiling : Synthesize analogs to isolate contributions of specific substituents (e.g., methyl groups on the benzo[c]thiadiazole ring).
- Data-Driven AI Models : Train neural networks on PubChem or ChEMBL datasets to identify outliers or assay-specific biases .
Q. How can intermediates be isolated and characterized during complex heterocyclic syntheses?
- Methodological Answer :
- Chromatographic Techniques : Use preparative HPLC or flash chromatography with gradients tailored to polarity shifts (e.g., separating thiosemicarbazide intermediates).
- Crystallization Screening : Employ solvent diffusion or cooling methods to crystallize unstable intermediates. X-ray diffraction confirms stereochemistry, as seen in 7H-1,3,4-thiadiazole[3,2-a][1,3,5]triazine derivatives .
Q. What computational and experimental methods validate molecular docking predictions for kinase inhibition?
- Methodological Answer :
- In Vitro Kinase Assays : Use TR-FRET or radioactive -ATP assays to measure inhibition. Compare docking scores (e.g., Glide SP/XP) with experimental IC.
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein hydrogen bond persistence .
Data Management and Reproducibility
Q. How can AI-driven platforms enhance reproducibility in synthetic protocols?
- Methodological Answer :
- Electronic Lab Notebooks (ELNs) : Platforms like LabArchives or SciNote log parameters (e.g., stir rate, degassing steps) to minimize protocol drift.
- Automation : Robotic liquid handlers (e.g., Opentrons) standardize reagent dispensing. Coupled with AI tools like IBM RXN, this enables error-free scaling from mg to g-scale .
Q. What frameworks address discrepancies between computational predictions and experimental results in reaction design?
- Methodological Answer :
- Feedback Loops : Integrate failed reaction data into AI training sets (e.g., CAS’s SciFinder). Tools like ChemOS iteratively refine predictions.
- Hybrid QM/MM Models : Combine quantum mechanics for active sites with molecular mechanics for bulk solvent effects, improving accuracy for solvolysis or cycloadditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
